molecular formula C11H14N4 B8458946 1-(cyclobutylmethyl)-1H-benzotriazol-5-amine

1-(cyclobutylmethyl)-1H-benzotriazol-5-amine

Cat. No. B8458946
M. Wt: 202.26 g/mol
InChI Key: VFNSRSRYFXTZSR-UHFFFAOYSA-N
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Patent
US08975286B2

Procedure details

Sodium nitrite (61 mg, 0.89 mmol, 1.2 equiv) was added to a solution of 1-(cyclobutylmethyl)-1H-benzotriazol-5-amine (3-3, 150 mg, 0.74 mmol, 1 equiv) in 20% aqueous sulfuric acid solution (5 mL) and the resulting mixture was irradiated at 120° C. in a microwave reactor for 40 min. The reaction mixture was cooled to ambient temperature and then partitioned between water (300 mL) and ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (hexanes, grading to 100% ethyl acetate) to give 1-(cyclobutylmethyl)-1H-benzotriazol-5-ol (3-4) as a light yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.45 (d, 1H, J=2.1 Hz), 7.42 (d, 1H, J=8.9 Hz), 7.16 (dd, 1H, J=8.9, 2.1 Hz), 6.39 (br s, 1H), 4.61 (d, 2H, J=7.3 Hz), 2.99 (p, 1H, J=7.6 Hz), 2.08 (m, 2H), 1.91 (m, 4H) ppm. LRMS m/z (M+H) 204.0 found, 204.1 required.
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[CH:5]1([CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][C:17](N)=[CH:18][C:13]=3[N:12]=[N:11]2)[CH2:8][CH2:7][CH2:6]1>S(=O)(=O)(O)O>[CH:5]1([CH2:9][N:10]2[C:14]3[CH:15]=[CH:16][C:17]([OH:2])=[CH:18][C:13]=3[N:12]=[N:11]2)[CH2:8][CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
61 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mg
Type
reactant
Smiles
C1(CCC1)CN1N=NC2=C1C=CC(=C2)N
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was irradiated at 120° C. in a microwave reactor for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
partitioned between water (300 mL) and ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexanes, grading to 100% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)CN1N=NC2=C1C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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